4-Chloro-7-iodo-6-methoxyquinoline
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Overview
Description
4-Chloro-7-iodo-6-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7ClINO. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry.
Scientific Research Applications
4-Chloro-7-iodo-6-methoxyquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Future Directions
The future directions for “4-Chloro-7-iodo-6-methoxyquinoline” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of activities exhibited by quinoline derivatives, this compound could be a promising candidate for drug development .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of lenvatinib , a multi-target tyrosine kinase inhibitor . Lenvatinib targets multiple receptor tyrosine kinases (RTKs), including VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT . These RTKs play crucial roles in pathologic angiogenesis, tumor growth, and cancer progression .
Mode of Action
This inhibition can prevent the activation of downstream signaling pathways involved in cell proliferation and angiogenesis .
Biochemical Pathways
Lenvatinib inhibits angiogenesis by blocking VEGFR, leading to reduced blood supply to the tumor . It also inhibits other RTKs involved in tumor proliferation and progression .
Pharmacokinetics
Lenvatinib is orally administered and widely distributed in the body . It is metabolized primarily in the liver and excreted in feces .
Result of Action
Lenvatinib’s inhibition of multiple RTKs leads to reduced tumor angiogenesis and proliferation, thereby slowing tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-6-methoxyquinoline typically involves multiple steps starting from readily available precursors. One common method involves the iodination of 4-chloro-6-methoxyquinoline. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-iodo-6-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxyquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodo-4-methoxyquinoline: Similar structure but with different substitution patterns, leading to different reactivity and biological activity.
7-Iodo-4-chloroquinoline: Another isomer with distinct chemical properties and applications.
Uniqueness
4-Chloro-7-iodo-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-7-iodo-6-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClINO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZGJCLCJIHRDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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